2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is a chemical compound with a complex structure that includes a fluorophenyl group, a morpholinyl group, and a quinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
918970-11-3 |
---|---|
Molecular Formula |
C21H22FN3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C21H22FN3O/c22-17-7-5-16(6-8-17)20-15-21(18-3-1-2-4-19(18)24-20)23-9-10-25-11-13-26-14-12-25/h1-8,15H,9-14H2,(H,23,24) |
InChI Key |
OELSFFVZHIUWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.